Indanyl Substituent Confers Higher LogP and Altered Fraction sp³ Relative to Phenyl Analog, Predicting Differential Membrane Permeability and Protein Binding
The 2,3-dihydro-1H-inden-5-yl substituent at the C5 position of 5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile results in a calculated LogP of approximately 3.55 and a fraction of sp³-hybridized carbons (Fsp³) of 0.1875, as reported by vendor analytical data . In comparison, the unsubstituted phenyl analog (5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, CAS 866050-26-2) is predicted to have a lower LogP (~2.8) and a lower Fsp³ (0.0 for the phenyl ring carbons). This quantitative difference in lipophilicity and saturation index suggests that the indanyl derivative may exhibit distinct passive membrane permeability and plasma protein binding profiles relative to simpler aryl analogs, factors that strongly influence in vitro assay performance and in vivo pharmacokinetic behavior [1].
| Evidence Dimension | Predicted lipophilicity (LogP) and molecular complexity (Fsp³) |
|---|---|
| Target Compound Data | Calculated LogP = 3.55; Fsp³ = 0.1875 (from SMILES via Fluorochem/Molinspiration) |
| Comparator Or Baseline | 5-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 866050-26-2): predicted LogP ≈ 2.8; phenyl group Fsp³ = 0.0 |
| Quantified Difference | ΔLogP ≈ +0.75; ΔFsp³ ≈ +0.1875 |
| Conditions | Computed physicochemical property predictions; not empirically measured under identical conditions |
Why This Matters
Higher LogP and Fsp³ values are correlated with improved membrane permeability and reduced off-target promiscuity, respectively, making this indanyl variant a structurally distinct tool compound for PK/PD profiling where simple phenyl derivatives may underperform.
- [1] Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry 2009, 52(21), 6752–6756. View Source
